molecular formula C25H22N6OS B11646407 (NE)-N-[amino-[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene]phenothiazine-10-carboxamide

(NE)-N-[amino-[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene]phenothiazine-10-carboxamide

Cat. No.: B11646407
M. Wt: 454.5 g/mol
InChI Key: KLJJEUHSIBXVIK-UHFFFAOYSA-N
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Description

N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE is a complex organic compound that features a quinazoline and phenothiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE typically involves the condensation of 4,6,7-trimethylquinazoline-2-amine with phenothiazine-10-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as recrystallization and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the phenothiazine and quinazoline moieties.

    Reduction: Reduced forms of the quinazoline and phenothiazine rings.

    Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit certain enzymes, while the phenothiazine ring can intercalate with DNA, disrupting cellular processes. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[amino-[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene]acetamide
  • 2-[(4,6,7-trimethylquinazolin-2-yl)amino]quinazolin-4-ol

Uniqueness

N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE is unique due to its dual quinazoline and phenothiazine structure, which imparts a combination of biological activities not commonly found in other compounds. This dual functionality makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H22N6OS

Molecular Weight

454.5 g/mol

IUPAC Name

N-[(E)-N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]phenothiazine-10-carboxamide

InChI

InChI=1S/C25H22N6OS/c1-14-12-17-16(3)27-24(28-18(17)13-15(14)2)29-23(26)30-25(32)31-19-8-4-6-10-21(19)33-22-11-7-5-9-20(22)31/h4-13H,1-3H3,(H3,26,27,28,29,30,32)

InChI Key

KLJJEUHSIBXVIK-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(N=C(N=C2C=C1C)/N=C(\N)/NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C

Origin of Product

United States

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